molecular formula C50H105N5 B12516578 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane CAS No. 712273-58-0

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane

Katalognummer: B12516578
CAS-Nummer: 712273-58-0
Molekulargewicht: 776.4 g/mol
InChI-Schlüssel: YYAAFQBDQRCNBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane is a macrocyclic compound known for its unique structure and properties. This compound belongs to the class of azamacrocycles, which are characterized by the presence of nitrogen atoms within a cyclic framework. The compound’s structure allows it to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of 1,4,7,10,13-pentaazacyclopentadecane with octyl halides under basic conditions to introduce the octyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions.

    Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atoms.

    Oxidation and Reduction: The nitrogen atoms can participate in redox reactions.

Common Reagents and Conditions

    Complexation: Metal salts (e.g., Cu(II), Ni(II)) in aqueous or organic solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Complexation: Metal complexes with enhanced stability and specific properties.

    Substitution: Alkylated or acylated derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This complexation can influence the reactivity and properties of the metal ions, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4,7,10,13-Pentaazacyclopentadecane: The parent compound without octyl groups.

    1,4,7,10,13-Pentaoxacyclopentadecane: A similar macrocycle with oxygen atoms instead of nitrogen.

    1,4,7,10,13-Pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane: A derivative with hydroxyethyl groups.

Uniqueness

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane is unique due to the presence of octyl groups, which enhance its hydrophobicity and ability to interact with non-polar environments. This makes it particularly useful in applications where solubility in organic solvents and interaction with hydrophobic surfaces are important.

Eigenschaften

CAS-Nummer

712273-58-0

Molekularformel

C50H105N5

Molekulargewicht

776.4 g/mol

IUPAC-Name

1,4,7,10,13-pentaoctyl-1,4,7,10,13-pentazacyclopentadecane

InChI

InChI=1S/C50H105N5/c1-6-11-16-21-26-31-36-51-41-43-52(37-32-27-22-17-12-7-2)45-47-54(39-34-29-24-19-14-9-4)49-50-55(40-35-30-25-20-15-10-5)48-46-53(44-42-51)38-33-28-23-18-13-8-3/h6-50H2,1-5H3

InChI-Schlüssel

YYAAFQBDQRCNBL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCN1CCN(CCN(CCN(CCN(CC1)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.